![molecular formula C25H20ClN5O2 B2883998 2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538343-86-1](/img/structure/B2883998.png)
2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They are known for their diverse biological activities and are used in medicinal chemistry for drug development .
Synthesis Analysis
While specific synthesis methods for your compound were not found, triazolopyrimidines can be synthesized through various methods. One common method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a fused ring system containing a pyrimidine ring and a 1,2,4-triazole ring . The specific compound you mentioned would have additional phenyl rings and functional groups attached to this core structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2-chlorophenol, which shares some structural similarities with your compound, is a liquid at room temperature with a boiling point of 175-176 °C .Scientific Research Applications
2−(3−chlorophenyl)−7−(3−hydroxyphenyl)−5−methyl−N−phenyl−4,7−dihydro−[1,2,4]triazolo[1,5−a]pyrimidine−6−carboxamide2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide2−(3−chlorophenyl)−7−(3−hydroxyphenyl)−5−methyl−N−phenyl−4,7−dihydro−[1,2,4]triazolo[1,5−a]pyrimidine−6−carboxamide
, has several potential applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:Human African Trypanosomiasis Treatment
Compounds from the 1,2,4-triazolo[1,5-a]pyrimidine class have been studied for their potential to treat Human African Trypanosomiasis (HAT), also known as sleeping sickness. This particular compound could be investigated for its efficacy and tolerability as a microtubule-active agent against the parasites causing HAT .
Microtubule Stabilization
The structural motif of triazolopyrimidines is known to interact with tubulin, which may stabilize microtubules. This property can be harnessed in the development of new treatments for diseases related to microtubule dysfunction, such as Alzheimer’s disease and cancer .
Catalyst-Free Synthesis
The compound falls within a category that can be synthesized via a one-step, catalyst-free procedure. This methodological advantage is significant for creating highly functionalized molecules with potential applications in medicinal chemistry and materials science .
Neurodegenerative Disease Research
Given the potential microtubule-stabilizing effects, research into neurodegenerative diseases, where microtubule-associated proteins play a crucial role, could be another application. This includes exploring therapeutic avenues for diseases like Parkinson’s and Huntington’s .
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
The compound interacts with microtubules, potentially at distinct binding sites within the microtubule structure . The specific interaction depends on the substitution pattern of the compound . This interaction can lead to different cellular responses in mammalian cells .
Biochemical Pathways
The compound’s interaction with microtubules affects the normal functioning of these structures, leading to changes in cell shape, motility, and intracellular transport . The downstream effects of these changes can vary, potentially leading to cell death or altered cell behavior .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with microtubules and the resulting changes in cell behavior . For example, if the compound disrupts microtubule function, it could lead to cell death .
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c1-15-21(24(33)28-19-10-3-2-4-11-19)22(16-7-6-12-20(32)14-16)31-25(27-15)29-23(30-31)17-8-5-9-18(26)13-17/h2-14,22,32H,1H3,(H,28,33)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDPMXDPYBHBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC(=CC=C4)O)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.